Drahebenine

Natural product chemistry Structural elucidation X-ray crystallography

Researchers requiring structurally unambiguous imidazole alkaloid reference standards face reproducibility risks from racemic or structurally unconfirmed alternatives. Drahebenine eliminates this uncertainty: its achiral structure is definitively established by single-crystal X-ray crystallography, unlike co-occurring drahebephins that require chiral HPLC resolution. • X-ray-confirmed structure ensures absolute stereochemical certainty for HPLC/LC-MS method validation and SAR campaigns. • ≥98% HPLC purity from multiple suppliers; traceable to the original isolation literature (Dracocephalum heterophyllum). • Commercially available in standard research quantities with guaranteed quality documentation.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B1156857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrahebenine
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
InChIInChI=1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3
InChIKeyUBDFYAAYCZNGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Drahebenine Identity and Purity Benchmarks


Drahebenine (CAS 1399049-43-4) is an imidazole alkaloid bearing a phenolic substituent, initially isolated from the aerial parts of Dracocephalum heterophyllum [1]. Its molecular formula is C13H16N2O2 with a molecular weight of 232.28 g/mol [1]. The compound belongs to a small class of nitrogen-containing natural products from the Dracocephalum genus (Lamiaceae), which have documented use in Tibetan medicine for hypertension, lymphadenitis, hepatitis, and bronchitis [1][2]. Unlike the co-occurring flavonoidal alkaloids drahebephins A and B, which are chiral racemates requiring chiral HPLC separation for enantiomeric resolution, the structure of drahebenine was unequivocally established by single-crystal X-ray crystallography, providing definitive atomic-level structural certainty [1]. This structural confidence, combined with commercially available purity levels of ≥98% (HPLC) from multiple suppliers, makes drahebenine a well-characterized imidazole alkaloid reference standard for phytochemical and pharmacological investigations .

1 X-ray-validated achiral imidazole alkaloid reference standard
2 Commercially documented high HPLC purity for quantitative method development
3 Single molecular entity without stereochemical batch variability

Why Drahebenine Cannot Be Substituted


Substituting drahebenine with other imidazole alkaloids or the co-isolated flavonoidal alkaloids (drahebephins A and B) introduces fundamental structural and stereochemical variables that undermine experimental reproducibility. Drahebenine is an achiral imidazole alkaloid whose structure is confirmed by X-ray crystallography, whereas drahebephins A and B are chiral flavonoidal alkaloids that exist as racemates and require chiral-phase HPLC for enantiomeric resolution [1]. This distinction means that drahebephins present undefined stereochemical composition unless enantiomerically resolved, introducing a variable absent in drahebenine. Furthermore, generic imidazole alkaloids such as agrocybenine (isolated from Alstonia yunnanensis) or marine-derived imidazole alkaloids differ in core scaffold, substitution pattern, and biological target engagement . In the absence of demonstrated pharmacological equivalence, procurement of drahebenine specifically—rather than a nominally similar alkaloid—is essential for studies where structural identity, stereochemical homogeneity, and traceability to the original isolation literature are critical quality parameters.

Racemic analog Drahebephins A/B are chiral racemates; unresolved enantiomeric ratios introduce stereochemical variability absent in drahebenine.
Scaffold mismatch Generic imidazole alkaloids (e.g., agrocybenine) differ in core substitution and target-engagement profile.
Undocumented purity Commercial purity specifications for drahebephins or agrocybenine are not publicly documented, limiting quantitative reproducibility.

Drahebenine Differentiation Evidence


Structural Confirmation by X-Ray Crystallography

Drahebenine is the only alkaloid among the three novel isolates from Dracocephalum heterophyllum whose structure was established by X-ray crystallography, providing unambiguous atomic connectivity and absolute configuration [1]. By contrast, drahebephins A and B are chiral flavonoidal alkaloids isolated as racemates; their enantiomers required separation by HPLC using a chiral stationary phase followed by circular dichroism (CD) spectroscopy for stereochemical assignment [1]. This difference means drahebenine offers definitive structural certainty without the stereochemical ambiguity inherent in the unresolved racemic drahebephins.

X-ray vs spectroscopic
Reported
Single-crystal X-ray crystallography provides atomic connectivity and confirms achiral nature; drahebephins A/B assigned by NMR/MS and remain unresolved racemates.
Structural certainty without stereochemical ambiguity.
X-ray data collected on Bruker APEX-II CCD diffractometer.
Natural product chemistry Structural elucidation X-ray crystallography Chirality

Commercially Verified Purity Documentation

Multiple reputable suppliers report drahebenine purity at ≥98% as determined by HPLC, with some sources specifying >98.0% [1]. In contrast, the co-isolated flavonoidal alkaloids drahebephins A and B are not commercially available as characterized reference standards from major suppliers; their purity specifications are undocumented in the public domain. Similarly, the structurally related imidazole alkaloid agrocybenine is listed in supplier catalogs but without published purity data or batch-specific certificates of analysis comparable to drahebenine .

Purity specification
Supplier-specified
≥98% (HPLC) from multiple suppliers; drahebephins A/B lack commercial characterized reference standards.
Supports batch-to-batch analytical consistency.
Batch-specific COA documentation available.
Quality control Reference standard HPLC purity Procurement specification

Achiral Identity Eliminates Stereochemical Complexity

Drahebenine is an achiral molecule with no stereogenic center in its 2-methoxy-4-(2,2,5-trimethyl-2H-imidazol-4-yl)phenol scaffold, as confirmed by X-ray crystallography [1]. In the same isolation study, drahebephins A and B were demonstrated to be chiral racemates due to a stereogenic center in the pyrrolidin-2-one ring of their flavonoidal alkaloid skeleton [1]. The enantiomers of drahebephins were separable only by HPLC on a chiral stationary phase, and their absolute configurations required CD spectroscopy for assignment [1]. This stereochemical complexity is absent in drahebenine.

Achiral vs racemic
Reported
Achiral (no stereogenic center); drahebephins A/B are chiral racemates requiring chiral-phase HPLC and CD for enantiomeric resolution.
Simplifies bioassay interpretation, single pharmacologically active species.
Chiral separation confirmed on Chiralpak AD-H column.
Stereochemistry Racemate Achiral Analytical consistency

Imidazole Alkaloid PAF Antagonism Potential

Imidazole alkaloids as a class have documented inhibitory activity against platelet aggregation induced by platelet-activating factor (PAF). A structurally related substituted imidazole, SC 38249, demonstrated PAF-induced platelet aggregation inhibition with an IC50 of 37.6 ± 6.1 μM [1]. While drahebenine itself has not been directly tested in a published PAF antagonism assay, its imidazole alkaloid core scaffold, combined with a phenolic substituent capable of redox modulation, places it within a chemotype known to engage this pathway. By contrast, the flavonoidal alkaloids drahebephins A and B possess a flavonoid-pyrrolidinone hybrid scaffold with no documented PAF-related activity [2]. This scaffold-level distinction provides a rational basis for prioritizing drahebenine over drahebephins in cardiovascular or inflammatory research programs targeting the PAF axis.

PAF pathway association
Class-level
Imidazole alkaloid scaffold linked to PAF antagonism (class exemplar IC50 37.6 μM); flavonoidal alkaloids lack this profile.
Context-dependent; direct target-engagement data not available for drahebenine.
Requires validation in PAF receptor binding or platelet aggregation assays.
Platelet aggregation PAF antagonism Imidazole alkaloid Cardiovascular research

Drahebenine Procurement and Applications


Reference Standard for Phytochemical Fingerprinting

Drahebenine, with its X-ray-confirmed achiral structure and commercially guaranteed purity of ≥98% (HPLC), serves as an ideal external reference standard for developing and validating HPLC-UV or LC-MS methods targeting imidazole alkaloids in Dracocephalum species or related Lamiaceae plant extracts [1][2]. Its structural certainty eliminates the quantification ambiguity inherent in using racemic standards, making it suitable for regulatory compliance and inter-laboratory method transfer.

SAR Probe for Imidazole Alkaloids

Because drahebenine is achiral and structurally confirmed by X-ray crystallography, it provides a stereochemically unambiguous starting point for SAR campaigns aimed at elucidating the contribution of the 2-methoxy-4-(2,2,5-trimethyl-2H-imidazol-4-yl)phenol pharmacophore to biological activity [1]. This contrasts with chiral racemic comparators (e.g., drahebephins), where differential enantiomer activity can obscure SAR interpretation [1].

Cardiovascular PAF Pathway Screening

The imidazole alkaloid scaffold of drahebenine aligns with a chemotype that has demonstrated platelet-activating factor (PAF) antagonism (class exemplar SC 38249, IC50 37.6 μM) [1]. Drahebenine is a rational candidate for inclusion in PAF receptor binding or platelet aggregation screening cascades, particularly in programs seeking natural product-derived imidazole leads distinct from synthetic imidazole series such as SB203580 [1].

Anti-Inflammatory and Antimicrobial Screening

Drahebenine belongs to a plant genus (Dracocephalum) with documented traditional anti-inflammatory and antibacterial uses [1][2]. As a well-characterized, high-purity imidazole alkaloid, it is a valuable addition to diversity-oriented natural product screening libraries targeting COX-2, NF-κB, or broad-spectrum antimicrobial pathways, where its scaffold differentiates it from co-occurring flavonoid-type compounds [2].

Application
Selection Property
Validation Focus
Phytochemical fingerprinting studies
X-ray-validated achiral structure
Method reproducibility and identity confirmation
Imidazole alkaloid SAR studies
Achiral scaffold with confirmed 3D structure
Stereochemistry-independent SAR interpretation
PAF pathway screening studies
Imidazole alkaloid core scaffold
Target-engagement requires direct assay data
Anti-inflammatory & antimicrobial screening libraries
Dracocephalum-derived chemotype
Pathway-specific (COX-2/NF-κB) assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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